molecular formula C14H15NO4 B6593896 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate CAS No. 856781-81-2

1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate

Cat. No. B6593896
M. Wt: 261.27 g/mol
InChI Key: AVFGEGRRBQUROI-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “1-benzyl 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride”, the InChI code is 1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1 .


Physical And Chemical Properties Analysis

For a similar compound, “1-Benzyl 2-methyl (2S)-4-amino-1,2-pyrrolidinedicarboxylate”, the physical and chemical properties are as follows: Density: 1.2±0.1 g/cm3, Boiling Point: 405.9±45.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.9 mmHg at 25°C, Enthalpy of Vaporization: 65.8±3.0 kJ/mol, Flash Point: 199.3±28.7 °C, Index of Refraction: 1.558, Molar Refractivity: 72.0±0.3 cm3 .

Scientific Research Applications

Reactions and Synthesis:

  • Chemical Reactions and Compounds Formation : Methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been used in reactions with different compounds. For example, they reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to produce methyl 11-aryl-12-benzoyl-9-hydroxy-4,6-dimethyl-3,5,10-trioxo-4,6,8,11-tetraazatricyclo[7.2.1.02,7]dodec-2(7)-ene-1-carboxylates (Denislamova, Bubnov, & Maslivets, 2011).

  • Formation of Spiro Heterocyclic Systems : In another study, ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate was used in a three-component spiro heterocyclization process with malononitrile and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This led to the formation of complex spiro[pyrano[2,3-c]pyrazole-4,3′-pyrrole] heterocyclic systems (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Molecular Structures and Analysis:

  • Crystal and Molecular Structure Analysis : Studies have also focused on analyzing the crystal and molecular structures of related compounds. For example, the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one was examined, providing insights into the planarity of substituted pyrrole rings in these structures (Dazie, Ludvík, Fábry, & Eigner, 2017).

Electrochemical Characterization:

  • Electrochemical Properties : A study explored the synthesis and electrochemical characterization of a new benzodioxocine-fused poly(N-methylpyrrole) derivative, which involved the cyclization reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate. This research is significant for advancing conjugated systems with predictable electronic and structural properties (Kurtay, Soğancı, Sarıkavak, Ak, & Güllü, 2020).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGEGRRBQUROI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate

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